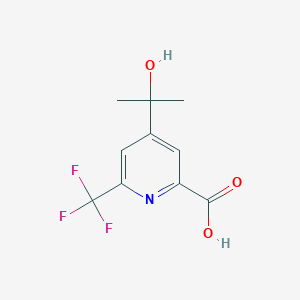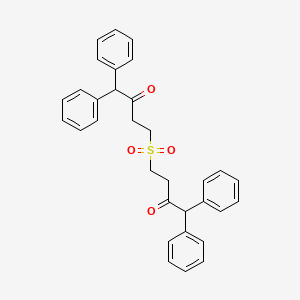
4,4'-Sulfonylbis(1,1-diphenylbutan-2-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Oxo-4,4-diphenyl-butyl)sulfonyl-1,1-diphenyl-butan-2-one is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple phenyl groups and a sulfonyl functional group, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxo-4,4-diphenyl-butyl)sulfonyl-1,1-diphenyl-butan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound through a Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride.
Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent. This step introduces the sulfonyl functional group into the molecule.
Final Coupling: The final step involves coupling the sulfonylated intermediate with another aromatic compound through a nucleophilic substitution reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of 4-(3-Oxo-4,4-diphenyl-butyl)sulfonyl-1,1-diphenyl-butan-2-one may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques used in industrial production include continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Oxo-4,4-diphenyl-butyl)sulfonyl-1,1-diphenyl-butan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4-(3-Oxo-4,4-diphenyl-butyl)sulfonyl-1,1-diphenyl-butan-2-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: Explored for its potential therapeutic applications. Studies focus on its efficacy and safety as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(3-Oxo-4,4-diphenyl-butyl)sulfonyl-1,1-diphenyl-butan-2-one involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group is known to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Oxo-4,4-diphenyl-butyl)sulfonyl-1,1-diphenyl-butan-2-one
- 4-(3-Oxo-4,4-diphenyl-butyl)sulfonyl-1,1-diphenyl-butan-2-ol
- 4-(3-Oxo-4,4-diphenyl-butyl)sulfonyl-1,1-diphenyl-butan-2-amine
Uniqueness
4-(3-Oxo-4,4-diphenyl-butyl)sulfonyl-1,1-diphenyl-butan-2-one stands out due to its specific structural features, such as the presence of multiple phenyl groups and a sulfonyl functional group. These features contribute to its unique chemical reactivity and potential applications in various fields. Compared to similar compounds, it may exhibit distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
63261-20-1 |
|---|---|
Formule moléculaire |
C32H30O4S |
Poids moléculaire |
510.6 g/mol |
Nom IUPAC |
4-(3-oxo-4,4-diphenylbutyl)sulfonyl-1,1-diphenylbutan-2-one |
InChI |
InChI=1S/C32H30O4S/c33-29(31(25-13-5-1-6-14-25)26-15-7-2-8-16-26)21-23-37(35,36)24-22-30(34)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,31-32H,21-24H2 |
Clé InChI |
IYNZEMUHGCUASW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)CCS(=O)(=O)CCC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


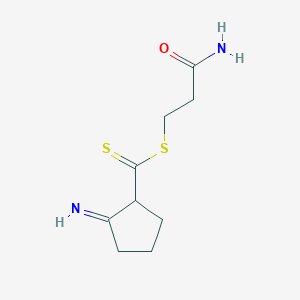


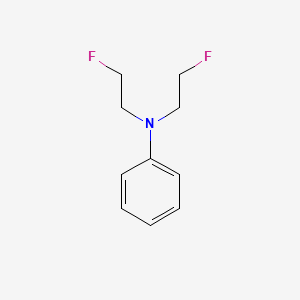
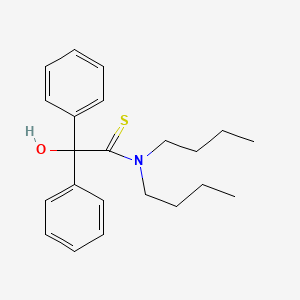
![N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]acetamide](/img/structure/B13995997.png)
![N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline](/img/structure/B13996003.png)
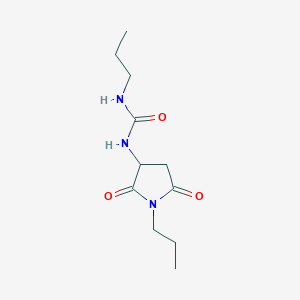
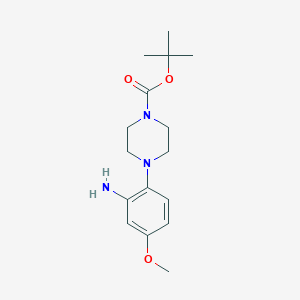
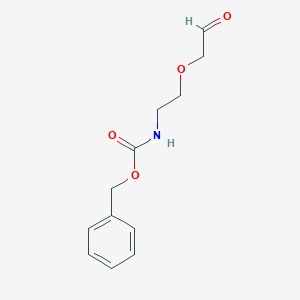

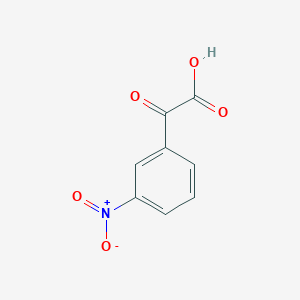
![N~2~-[2-(3,4-Dimethoxyphenyl)ethyl]-5-nitropyridine-2,3-diamine](/img/structure/B13996024.png)
